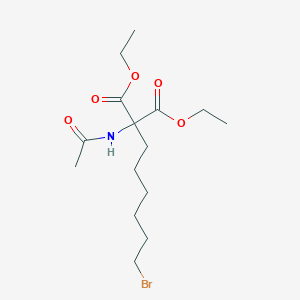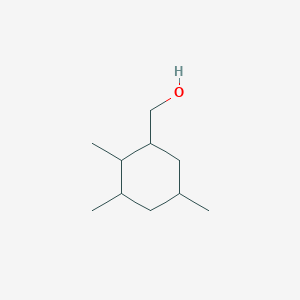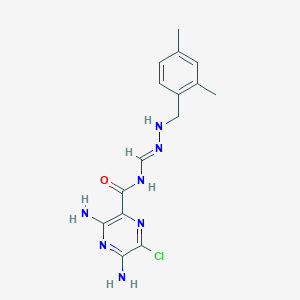
Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with amino, chloro, and carboxamide groups. Its molecular formula is C14H17ClN6O, and it has a molecular weight of approximately 320.78 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- typically involves multiple steps. One common method starts with the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols to obtain 2,4-diamino-6-chloropyrimidine . This intermediate is then reacted with various reagents to introduce the dimethylphenyl and carboxamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like phosphorus oxychloride.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups or other reductions.
Substitution: Halogen atoms like chlorine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazinecarboxamides.
Wissenschaftliche Forschungsanwendungen
Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying enzyme interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3,5-diamino-2-pyrazinecarboxamide: Shares a similar pyrazine ring structure but lacks the dimethylphenyl and additional carboxamide groups.
2-Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-[(dimethylamino)iminomethyl]-, hydrochloride: Similar structure with different substituents, affecting its chemical properties and applications.
Uniqueness
The uniqueness of Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-((((2,4-dimethylphenyl)methyl)amino)iminomethyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
2093-13-2 |
|---|---|
Molekularformel |
C15H18ClN7O |
Molekulargewicht |
347.80 g/mol |
IUPAC-Name |
3,5-diamino-6-chloro-N-[(E)-[(2,4-dimethylphenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H18ClN7O/c1-8-3-4-10(9(2)5-8)6-20-21-7-19-15(24)11-13(17)23-14(18)12(16)22-11/h3-5,7,20H,6H2,1-2H3,(H4,17,18,23)(H,19,21,24) |
InChI-Schlüssel |
CGBCFPFSBZTELN-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)CN/N=C/NC(=O)C2=C(N=C(C(=N2)Cl)N)N)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)
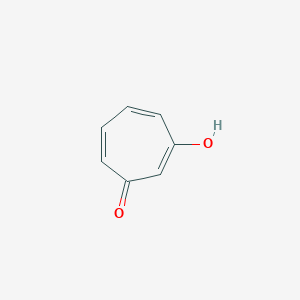
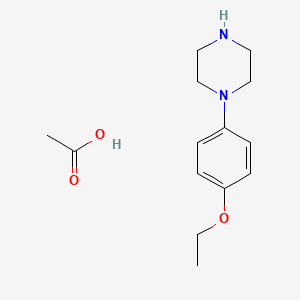
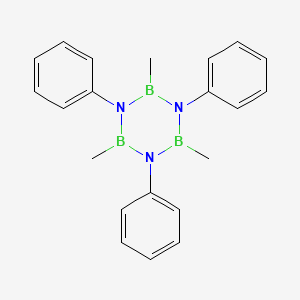
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
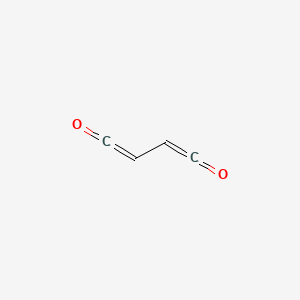
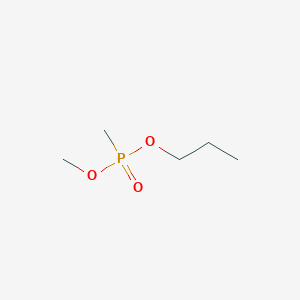

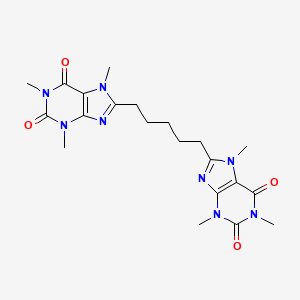

![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
